

Inarigivir Technical Support Center: Understanding Unexpected Serious Adverse Events

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Compound of Interest

Compound Name: *Inarigivir*

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers working with **inarigivir**. The development of **inarigivir** soproxil for chronic hepatitis B (HBV) was notably halted due to unexpected serious adverse events (SAEs) observed in clinical trials. This resource aims to provide a clear understanding of these events, offering troubleshooting guidance and answers to frequently asked questions to inform future research and development.

I. Summary of Serious Adverse Events

The most significant safety concerns with **inarigivir** emerged from the Phase IIb CATALYST 2 trial. In this study, virally-suppressed chronic HBV patients receiving a 400mg daily dose of **inarigivir** experienced severe liver-related complications.

Table 1: Overview of Serious Adverse Events in the CATALYST 2 Trial

| Adverse Event | Description | Number of Patients Affected | Dosage | Clinical Trial |
|-------------------------------------|--|-----------------------------|-------------|----------------|
| Hepatocellular Dysfunction | Evidence of liver cell injury. | 3 | 400mg daily | CATALYST 2 |
| Elevated Alanine Transaminase (ALT) | Levels were described as "potentially consistent with liver injury rather than immune flares." [1] | 3 | 400mg daily | CATALYST 2 |
| Patient Death | One patient death was reported in the trial. [1] [2] [3] | 1 | 400mg daily | CATALYST 2 |

It is crucial to note that lower doses of **inarigivir** in earlier trials did not produce the same severe adverse events. The ACHIEVE trial, which studied doses up to 200mg, reported a generally favorable safety profile.

Table 2: Safety Profile of Inarigivir in the ACHIEVE Trial (up to 200mg)

| Adverse Event Metric | Observation | Dosage | Clinical Trial |
|-----------------------------------|--|-------------------|----------------|
| Treatment-Emergent Adverse Events | Occurred in 4.7% of patients receiving inarigivir, compared to 6.3% in the placebo group.[4] | Up to 200mg daily | ACHIEVE |
| Alanine Transaminase (ALT) Levels | Inarigivir-treated groups showed mean reductions in ALT from baseline.[4] | Up to 200mg daily | ACHIEVE |

II. Troubleshooting Guide

This guide addresses specific issues and questions that may arise during experiments involving **inarigivir**, based on the known adverse event profile.

Q: What were the key characteristics of the liver injury observed with **inarigivir**?

A: The liver injury was characterized as hepatocellular dysfunction with elevated alanine transaminase (ALT).[1] Importantly, the clinical investigators distinguished these events from "immune flares," which can sometimes be a desired on-target effect for immunomodulatory drugs in HBV treatment. This suggests a direct or indirect hepatotoxic effect of the drug at the 400mg dose.

Q: How can I monitor for potential hepatotoxicity in my preclinical or clinical experiments with **inarigivir** or similar compounds?

A: A robust safety monitoring plan is essential. Key parameters to monitor include:

- **Liver Function Tests (LFTs):** Regularly monitor serum levels of ALT, aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
- **Hepatocellular Function Markers:** In addition to LFTs, consider monitoring markers of synthetic liver function, such as albumin and prothrombin time (PT/INR).

- Clinical Symptoms: Be vigilant for clinical signs of liver injury, including jaundice, abdominal pain, nausea, and fatigue.

Q: Were there any predictive biomarkers for the serious adverse events associated with **inarigivir**?

A: The publicly available information does not specify any predictive biomarkers that were identified prior to the occurrence of the SAEs. The events were described as "unexpected."^[1]^[2]^[3] This highlights the importance of comprehensive safety monitoring in all subjects.

Q: What should I do if I observe unexpected liver enzyme elevations in my study?

A: Any unexpected elevation in liver enzymes should be taken seriously. A potential workflow for investigation is outlined below. It is critical to have a predefined algorithm for managing liver safety signals in your study protocol.

III. Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of **inarigivir**?

A: **Inarigivir** is an oral agonist of the innate immunity pathways involving retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2).^[5] By activating these pathways, it is designed to inhibit viral replication and trigger intracellular interferon signaling.^[2]^[6]

Q: At what dose did the serious adverse events occur?

A: The unexpected serious adverse events, including the patient death, were observed in the CATALYST 2 trial at a dose of 400mg of **inarigivir** soproxil daily.^[1]

Q: Is there any publicly available data on the specific ALT and bilirubin levels of the affected patients in the CATALYST 2 trial?

A: No, specific quantitative data on the liver function tests of the individual patients who experienced serious adverse events in the CATALYST 2 trial have not been made publicly available in the reviewed search results.

Q: What was the outcome of the investigation into the serious adverse events by the manufacturer, Spring Bank Pharmaceuticals?

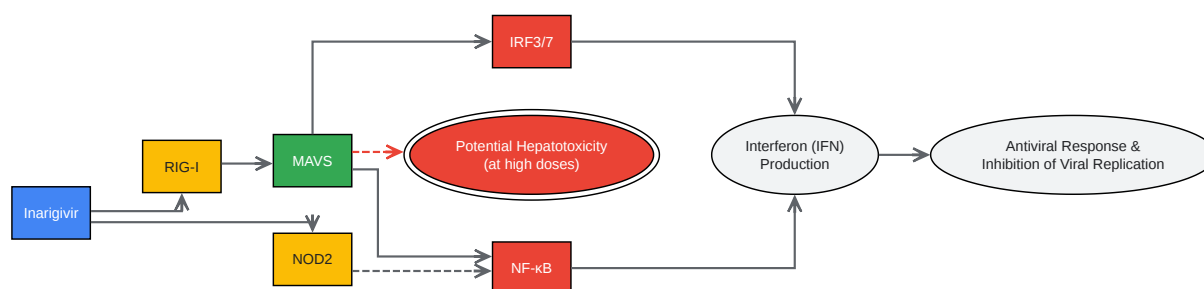
A: Following the patient death and other SAEs, Spring Bank Pharmaceuticals discontinued the development of **inarigivir** for hepatitis B.[1][2][3] The company stated they would conduct a series of investigative actions to better understand the adverse events, but the detailed findings of this investigation are not publicly available.[1]

Q: Could the observed hepatotoxicity be related to the drug's mechanism of action?

A: While the exact cause has not been publicly disclosed, it is plausible that the potent activation of the RIG-I pathway by a high dose of **inarigivir** could have led to an uncontrolled inflammatory response in the liver, contributing to hepatocellular injury. However, this is a hypothesis, and further investigation would be required for confirmation.

IV. Visualizations

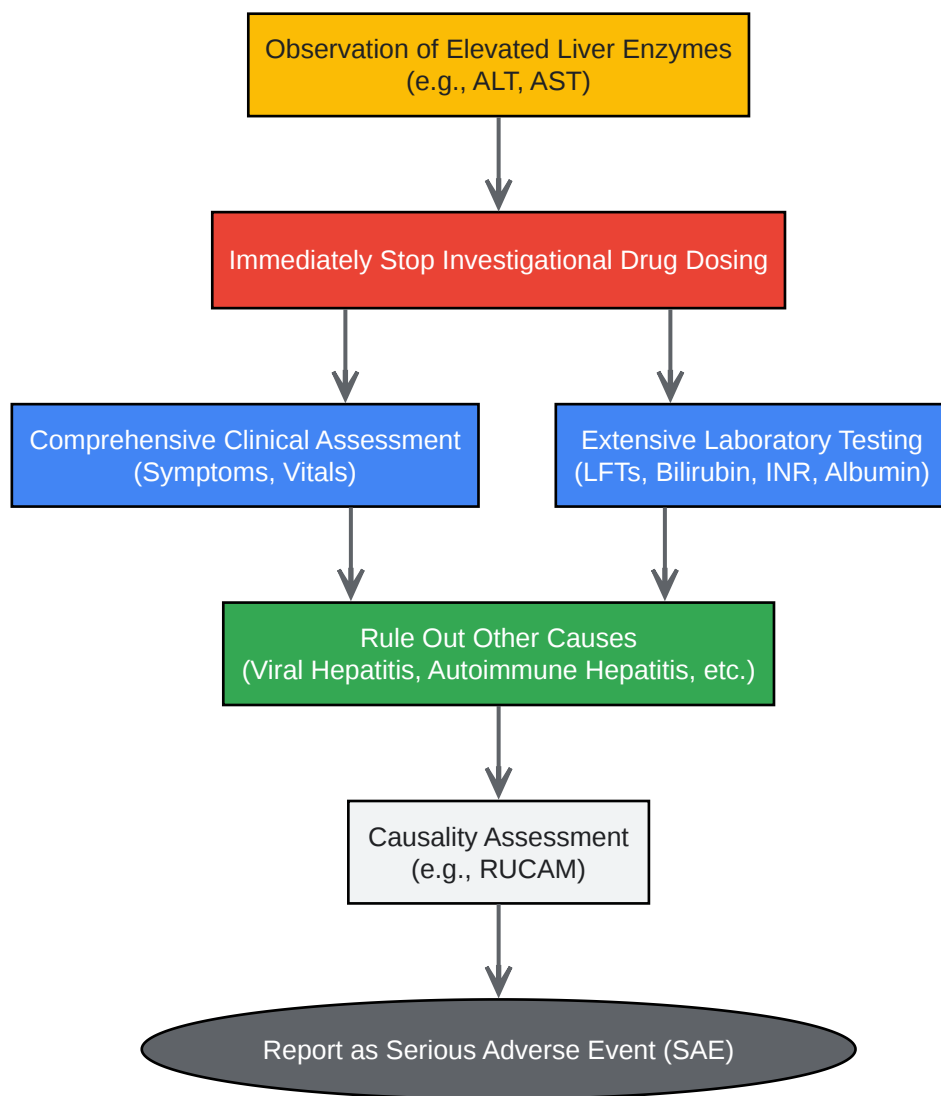
Signaling Pathway of Inarigivir



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Caption: Proposed signaling pathway of **Inarigivir** as a RIG-I and NOD2 agonist.

Experimental Workflow for Investigating Drug-Induced Liver Injury (DILI)



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Caption: A logical workflow for the initial investigation of suspected DILI.

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